7,7-Dimethyl-1,4-diazepan-5-one

Synthetic Methodology Process Chemistry Medicinal Chemistry Building Blocks

7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) is a seven-membered saturated 1,4-diazepan-5-one heterocycle bearing a gem-dimethyl substitution at the 7-position. This substitution pattern introduces a constrained, sterically defined environment around the ring nitrogen atoms, which is a key feature for modulating molecular interactions in medicinal chemistry programs.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 933690-07-4
Cat. No. B1450074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-1,4-diazepan-5-one
CAS933690-07-4
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NCCN1)C
InChIInChI=1S/C7H14N2O/c1-7(2)5-6(10)8-3-4-9-7/h9H,3-5H2,1-2H3,(H,8,10)
InChIKeyIFZVHAUMJFLUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4): A Quantitative Protocol for Synthetic Procurement and Medicinal Chemistry Scaffold Evaluation


7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) is a seven-membered saturated 1,4-diazepan-5-one heterocycle bearing a gem-dimethyl substitution at the 7-position [1]. This substitution pattern introduces a constrained, sterically defined environment around the ring nitrogen atoms, which is a key feature for modulating molecular interactions in medicinal chemistry programs. Unlike the unsubstituted core, the presence of the 7,7-dimethyl group imposes a specific conformational preference and alters the basicity of the adjacent amines, making it a unique building block for the synthesis of conformationally restricted peptidomimetics, enzyme inhibitors, and central nervous system (CNS)-active agents [1].

Why Generic 1,4-Diazepan-5-one Scaffolds Cannot Substitute for 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) in Rigorous Scientific Investigations


The 7,7-dimethyl substitution on the 1,4-diazepan-5-one core is not merely a minor structural variation; it fundamentally alters the molecule's physicochemical and conformational properties, leading to divergent behavior in both synthetic and biological contexts [1]. The gem-dimethyl group restricts the conformational flexibility of the seven-membered ring, locking it into a preferred geometry [1]. This impacts the compound's ability to serve as a conformational probe in structure-activity relationship (SAR) studies and can significantly affect binding affinity and selectivity toward biological targets [2]. Furthermore, the increased steric bulk adjacent to the basic nitrogen atom modulates its pKa, influencing protonation state, solubility, and membrane permeability. These differences render unsubstituted or other singly-substituted 1,4-diazepan-5-one analogs non-interchangeable, as demonstrated by the following quantitative evidence.

Product-Specific Evidence Guide: Quantifiable Differentiation of 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) from Closest Analogs


Synthetic Efficiency: A Quantitative Comparison of 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) vs. Unsubstituted 1,4-Diazepan-5-one

A recently developed one-step Vilsmeier-type protocol yields 7,7-dimethyl-1,4-diazepan-5-one in a quantitative yield (>99%) [1]. This compares favorably to traditional multi-step syntheses for unsubstituted 1,4-diazepan-5-one, which typically report isolated yields between 40% and 70% over several steps [2]. The specific protocol for 7,7-dimethyl-1,4-diazepan-5-one also eliminates the need for toxic reagents like phosgene or its derivatives, significantly reducing purification burden and waste [1].

Synthetic Methodology Process Chemistry Medicinal Chemistry Building Blocks

Conformational Locking: 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) Demonstrates Distinct Conformational Preference Compared to Non-Substituted Analogs

Dynamic NMR studies on structurally related diazepanones reveal that the presence of geminal dimethyl groups significantly influences the ring's conformational equilibrium [1]. While an unsubstituted 1,4-diazepan-5-one ring interconverts between multiple low-energy conformations, the 7,7-dimethyl group in 7,7-dimethyl-1,4-diazepan-5-one restricts this motion. X-ray crystallography of a closely related 2,7-diphenyl analog confirms the ring adopts a nearly planar geometry [2], and the gem-dimethyl substitution in the target compound is predicted to further bias the ring towards a specific chair-like conformation, impacting the spatial orientation of the nitrogen atoms [1].

Conformational Analysis NMR Spectroscopy Medicinal Chemistry

Biological Target Engagement: 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) Shows Selective 5-Lipoxygenase (5-LOX) Translocation Inhibition Not Observed with Simpler Analogs

The compound was tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. While specific IC50 data for this compound is not publicly available, the assay itself is a functional, cell-based screen that distinguishes it from simple binding assays [2]. In contrast, unsubstituted 1,4-diazepan-5-one and many simple diazepane derivatives show no significant activity in this translocation assay, indicating that the 7,7-dimethyl substitution and the resulting conformational constraint are crucial for engaging this specific biological mechanism [2].

5-Lipoxygenase Inflammation Enzyme Inhibition

Optimal Scientific and Industrial Application Scenarios for 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4)


Synthesis of Conformationally Restricted Peptidomimetics and CNS-Active Agents

The conformationally biased nature of 7,7-dimethyl-1,4-diazepan-5-one makes it an ideal core scaffold for designing peptidomimetics that mimic beta-turn or gamma-turn structures in peptides. This is particularly relevant for developing orally bioavailable antagonists of G-protein coupled receptors (GPCRs) or enzyme inhibitors targeting the central nervous system (CNS) [1].

Chemical Probe Development for 5-Lipoxygenase (5-LOX) Translocation Studies

The observed activity in a 5-LOX translocation assay positions 7,7-dimethyl-1,4-diazepan-5-one as a valuable starting point for chemical probe development. Researchers investigating the mechanisms of leukotriene biosynthesis in inflammatory diseases can use this compound to probe the translocation step, a distinct mechanism from direct enzyme inhibition [1].

Building Block for High-Throughput Synthesis of Diverse Diazepanone Libraries

The robust, high-yielding, and scalable synthetic protocol for 7,7-dimethyl-1,4-diazepan-5-one facilitates its use in parallel synthesis and high-throughput experimentation (HTE). Its two reactive nitrogen centers and a ketone moiety allow for rapid diversification via alkylation, acylation, or reductive amination to generate focused libraries for screening against a range of biological targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-Dimethyl-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.